Retroprogesterone

Description

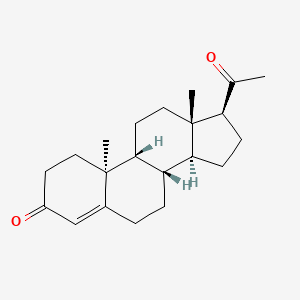

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-HQZYFCCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335986 | |

| Record name | (9beta,10alpha)-Pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2755-10-4 | |

| Record name | (9β,10α)-Pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2755-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002755104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,10alpha)-Pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,10α-pregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R94ZS616JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemistry of Retroprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, also known as 9β,10α-progesterone, is a synthetic stereoisomer of the endogenous steroid hormone progesterone (B1679170).[1] Its unique three-dimensional structure, arising from an inverted stereochemistry at the C9 and C10 positions, confers distinct biological properties, including a higher affinity and selectivity for the progesterone receptor (PR) compared to its natural counterpart.[1] This in-depth technical guide explores the core stereochemical features of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and an overview of its interaction with the progesterone receptor signaling pathway.

Core Stereochemistry

The defining stereochemical feature of this compound lies in the configuration of the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon. In progesterone, the C9 hydrogen is in the α-position (below the plane of the steroid ring system) and the C10 methyl group is in the β-position (above the plane). This compound exhibits an inverted stereochemistry, with the C9 hydrogen in the β-position and the C10 methyl group in the α-position.[2] This "retro" configuration results in a significant alteration of the molecule's overall shape.

The steroid backbone of progesterone has a relatively planar conformation. In contrast, the inverted stereochemistry of this compound forces the A and B rings to fold underneath the C and D rings, creating a distinct "bent" or non-planar structure.[1] This three-dimensional arrangement is crucial for its enhanced interaction with the progesterone receptor.

Table 1: Stereochemical Comparison of Progesterone and this compound

| Feature | Progesterone | This compound |

| Systematic Name | Pregn-4-ene-3,20-dione | (9β,10α)-Pregn-4-ene-3,20-dione |

| C9 Stereocenter | α-hydrogen | β-hydrogen |

| C10 Stereocenter | β-methyl | α-methyl |

| Overall Shape | Relatively Planar | Bent/Non-planar |

Quantitative Stereochemical Data

The unique stereochemistry of this compound can be characterized and quantified using various analytical techniques. The following tables summarize key data obtained from spectroscopic and crystallographic studies.

Table 2: Spectroscopic and Physical Data for this compound and Progesterone

| Parameter | This compound | Progesterone |

| Specific Optical Rotation ([α]D) | Data not available in searched literature | +172° to +192° (in various solvents) |

| 1H NMR (CDCl3, ppm) | 5.73 (s, 1H), 2.14 (s, 3H), 1.37 (s, 3H), 0.68 (s, 3H)[3] | |

| 13C NMR (CDCl3, ppm) | 209.2, 199.5, 172.2, 123.9, 64.7, 47.7, 45.5, 44.3, 39.9, 37.9, 37.4, 33.7, 31.5, 29.1, 28.9, 24.9, 22.9, 22.3, 22.2, 12.7[3] |

Note: Comprehensive, directly comparable NMR data for progesterone under identical conditions was not available in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's stereochemistry. The following sections outline the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise three-dimensional structure and stereochemistry of this compound in solution by analyzing the chemical shifts and coupling constants of its protons and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A standard broadband or inverse-detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional 13C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 64k data points, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for detailed structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing critical information about the stereochemistry and conformation.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, and assign all proton and carbon chemical shifts based on the 1D and 2D spectra. Analyze coupling constants and NOE correlations to confirm the stereochemical assignments at C9 and C10 and to define the overall molecular conformation.

X-ray Crystallography

Objective: To determine the precise solid-state structure of this compound, including bond lengths, bond angles, and the absolute configuration of its stereocenters.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

-

Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and to confirm the absolute stereochemistry.

Progesterone Receptor Binding Assay

Objective: To quantify the binding affinity of this compound to the progesterone receptor and compare it to that of progesterone.

Methodology (Competitive Radioligand Binding Assay):

-

Receptor Preparation: Prepare a source of progesterone receptor. This can be a purified recombinant receptor or a cytosol preparation from a tissue known to express high levels of PR (e.g., rabbit or calf uterus).

-

Radioligand: Use a high-affinity radiolabeled progestin, such as [3H]-promegestone (R5020), as the tracer.

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled this compound and progesterone (the competitors).

-

In a series of tubes or a microplate, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligands.

-

Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled progesterone).

-

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor preparation and ligands used.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both this compound and progesterone.

-

Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation to provide a measure of their binding affinity.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the progesterone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

Progesterone Receptor Signaling Pathway

Upon binding to progesterone or an agonist like this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either activation or repression of gene expression, depending on the cellular context and the presence of co-regulator proteins.

The "bent" structure of this compound is thought to induce a specific conformational change in the progesterone receptor that is particularly favorable for binding and subsequent transcriptional activity, leading to its high progestogenic potency.[1]

Progesterone Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Steroid Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a steroid receptor.

Workflow for a Competitive Steroid Receptor Binding Assay.

Conclusion

The unique stereochemistry of this compound, characterized by its inverted 9β,10α configuration and resulting bent molecular structure, is fundamental to its high affinity and selectivity for the progesterone receptor. The analytical techniques of NMR and X-ray crystallography are indispensable for the detailed elucidation of its three-dimensional structure, while competitive binding assays provide quantitative measures of its receptor interaction. Understanding the precise stereochemical features of this compound and its derivatives is critical for the design and development of novel progestogenic agents with improved therapeutic profiles. This guide provides a foundational technical overview for researchers and scientists working in the field of steroid hormone research and drug discovery.

References

9β,10α-Progesterone (Dydrogesterone): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9β,10α-Progesterone, commonly known as dydrogesterone (B1671002), is a synthetic retro-stereoisomer of progesterone (B1679170). Its unique three-dimensional structure confers a high selectivity for the progesterone receptor, resulting in potent progestogenic activity with an improved oral bioavailability compared to natural progesterone. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of 9β,10α-progesterone. Detailed experimental protocols for key assays are provided to facilitate further research and development in the field.

Chemical Structure and Properties

9β,10α-Progesterone is a stereoisomer of progesterone, with the chemical name (9β,10α)-pregna-4,6-diene-3,20-dione.[1] The key structural difference lies in the orientation of the hydrogen atom at the 9th carbon (β-position) and the methyl group at the 10th carbon (α-position), which is the reverse of the configuration in natural progesterone. This "retro" configuration results in a bent molecular structure.

Table 1: Physicochemical Properties of 9β,10α-Progesterone and Progesterone

| Property | 9β,10α-Progesterone (Dydrogesterone) | Progesterone |

| IUPAC Name | (8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | Pregn-4-ene-3,20-dione |

| Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₃₀O₂ |

| Molecular Weight | 312.45 g/mol | 314.47 g/mol |

| Melting Point | 168-170 °C | 126-131 °C |

| Solubility | Practically insoluble in water; Soluble in acetone (B3395972) and chloroform; Sparingly soluble in ethanol. | Practically insoluble in water. |

| logP | 3.4 | 3.87 |

Pharmacodynamics

The biological effects of 9β,10α-progesterone are primarily mediated through its interaction with the progesterone receptor (PR).

Progesterone Receptor Signaling Pathway

Progesterone, and its synthetic analogues like dydrogesterone, exert their effects by binding to and activating progesterone receptors. These receptors, upon ligand binding, translocate to the nucleus and bind to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.

Figure 1. Simplified Progesterone Receptor Signaling Pathway.

Receptor Binding and Selectivity

9β,10α-Progesterone is highly selective for the progesterone receptor. Unlike natural progesterone and some other synthetic progestins, it has negligible affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This high selectivity is attributed to its unique "retro" steroid structure.

Table 2: Pharmacodynamic Properties of 9β,10α-Progesterone and Progesterone

| Parameter | 9β,10α-Progesterone (Dydrogesterone) | Progesterone |

| Primary Target | Progesterone Receptor (PR) | Progesterone Receptor (PR) |

| Receptor Binding Affinity (Relative to Progesterone) | ~16% | 100% |

| Selectivity | Highly selective for PR | Binds to other steroid receptors |

| Androgenic/Estrogenic Activity | None | Weak |

Pharmacokinetics

The pharmacokinetic profile of 9β,10α-progesterone is characterized by its good oral bioavailability and rapid metabolism.

Table 3: Pharmacokinetic Properties of 9β,10α-Progesterone and Progesterone

| Parameter | 9β,10α-Progesterone (Dydrogesterone) | Progesterone |

| Route of Administration | Oral | Oral, Vaginal, Intramuscular |

| Oral Bioavailability | 28% | <10% |

| Protein Binding | >90% | 96-99% |

| Primary Metabolite | 20α-dihydrodydrogesterone (DHD) | Pregnanediol, Allopregnanolone |

| Metabolizing Enzymes | Aldo-keto reductases (AKR1C), CYP3A4 | 5α- and 5β-reductases, CYP3A4, CYP2C19 |

| Elimination Half-life | 5-7 hours (Dydrogesterone), 14-17 hours (DHD) | 5-20 minutes (initial), 20-26 hours (terminal) |

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based competitive binding assay to determine the binding affinity of test compounds to the progesterone receptor.

Figure 2. Experimental Workflow for a PR Competitive Binding Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD) in assay buffer.

-

Prepare a working solution of a fluorescently labeled progesterone ligand (tracer) in assay buffer.

-

Prepare serial dilutions of the test compound (e.g., 9β,10α-progesterone) and a known PR ligand (e.g., progesterone) as a positive control.

-

-

Assay Plate Setup:

-

In a black, low-volume 384-well microplate, add the serially diluted test compounds and controls.

-

-

Incubation:

-

Prepare a premix of the PR-LBD and fluorescent tracer.

-

Add the premix to each well of the assay plate.

-

Incubate the plate at room temperature for 1 to 4 hours, protected from light.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Plot the mP values against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent tracer) from the curve using non-linear regression analysis.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol describes an in vitro method to study the metabolism of 9β,10α-progesterone using human liver microsomes.

Figure 3. Experimental Workflow for an In Vitro Metabolism Assay.

Methodology:

-

Incubation Setup:

-

Prepare an incubation mixture containing human liver microsomes, phosphate (B84403) buffer (pH 7.4), and the test compound (9β,10α-progesterone).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a solution of NADPH.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and identify and quantify any metabolites formed.

-

Pharmacokinetic Study in Healthy Female Volunteers

This protocol provides a general framework for a clinical study to evaluate the pharmacokinetics of orally administered 9β,10α-progesterone.[2][3][4][5]

Figure 4. Experimental Workflow for a Pharmacokinetic Study.

Methodology:

-

Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study in healthy adult female volunteers under fasting conditions.[2][3]

-

Drug Administration: A single oral dose of a 9β,10α-progesterone tablet is administered with a standardized volume of water after an overnight fast.[2][3]

-

Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[2][3]

-

Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: The concentrations of 9β,10α-progesterone and its major metabolite, 20α-dihydrodydrogesterone, in plasma samples are determined using a validated LC-MS/MS method.[1][6]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (elimination half-life) are calculated using non-compartmental analysis.

Conclusion

9β,10α-Progesterone (dydrogesterone) is a potent and selective progestin with a favorable pharmacokinetic profile for oral administration. Its unique stereochemistry results in high specificity for the progesterone receptor, minimizing off-target effects. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the study and development of progestogenic compounds for various therapeutic applications. Further research into the nuanced molecular interactions and signaling pathways of 9β,10α-progesterone will continue to enhance our understanding and utilization of this important therapeutic agent.

References

- 1. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. msjonline.org [msjonline.org]

- 3. core.ac.uk [core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. msjonline.org [msjonline.org]

- 6. researchgate.net [researchgate.net]

The Synthesis of Retroprogesterone: A Technical Guide to its Discovery and Development

A Historical Overview of Retroprogesterone and the Dawn of a New Class of Progestins

The story of this compound is intrinsically linked to the quest for potent and orally active progestogens in the mid-20th century. Progesterone (B1679170), the natural progestational hormone, suffers from poor oral bioavailability due to extensive first-pass metabolism in the liver. This limitation spurred chemists to explore synthetic analogues with improved pharmacokinetic profiles.

The conceptual breakthrough leading to this compound came from the pioneering work of H. H. Inhoffen and W. Hohlweg. Their research in the 1930s on ethisterone, an orally active derivative of testosterone, laid the groundwork for modifying the steroid nucleus to enhance biological activity. However, it was in the 1950s that a pivotal discovery was made. Scientists at N.V. Philips-Duphar in the Netherlands, while investigating the effects of ultraviolet (UV) irradiation on progesterone, unexpectedly isolated a stereoisomer with a reversed ("retro") configuration at the C9 and C10 positions of the steroid backbone. This novel compound was named This compound (also known as 9β,10α-progesterone).[1]

This stereochemical alteration, where the hydrogen at C9 is in the α-position and the methyl group at C10 is in the β-position, results in a distinct non-planar, bent structure of the steroid. This unique conformation was found to be highly favorable for binding to the progesterone receptor, leading to potent progestogenic activity.[2] The discovery of this compound opened a new chapter in steroid chemistry and pharmacology, paving the way for the development of a new class of highly selective and orally active progestins. The most prominent and clinically significant member of this class is dydrogesterone (B1671002) (6-dehydrothis compound), which was first marketed in 1961 and remains in widespread clinical use today.[1][2]

Synthetic Pathways to this compound and Dydrogesterone

The synthesis of this compound and its derivatives has evolved over the decades, with the primary routes originating from readily available steroid precursors such as progesterone, pregnenolone, and ergosterol. The most common and industrially relevant pathway commences with progesterone and involves a series of key chemical transformations.

Synthesis of Dydrogesterone from Progesterone

A widely employed synthetic route to dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) from progesterone is a multi-step process that includes ketal protection, allylic bromination, dehydrobromination, and photochemical isomerization.[1]

References

Retroprogesterone: A Stereoisomeric Approach to Progestogenic Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of retroprogesterone, a key stereoisomer of natural progesterone (B1679170). It details the structural nuances that differentiate it from progesterone, the resulting impact on biological activity and receptor selectivity, and its unique metabolic fate. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of steroid hormones and the therapeutic potential of progestins.

Introduction: Beyond Natural Progesterone

Progesterone is an endogenous steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1] Its diverse physiological effects are mediated primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor.[2][3] However, progesterone's therapeutic application can be limited by its interaction with other steroid receptors (e.g., androgen, glucocorticoid, and mineralocorticoid receptors), leading to off-target effects.[4]

The quest for more selective progestogenic agents has led to the development of synthetic progestins. Among these, the "retro" steroids represent a unique class. This compound (9β,10α-progesterone) is a stereoisomer of natural progesterone (which has a 9α,10β configuration).[5] Although never marketed itself, this compound is the parent compound of clinically significant progestins, most notably dydrogesterone (B1671002) (6-dehydrothis compound).[5] This guide will explore the fundamental chemical, biological, and metabolic characteristics of this compound, using the extensively studied dydrogesterone as a principal example to illustrate the properties of this class.

Structural Analysis: The "Retro" Configuration

The defining feature of this compound is the inverted stereochemistry at the junction of the A and B rings of the steroid nucleus. In natural progesterone, the hydrogen atom at carbon 9 is in the α-position (below the plane), and the methyl group at carbon 10 is in the β-position (above the plane).[5] In this compound, these are reversed: the C9-hydrogen is β-oriented, and the C10-methyl group is α-oriented.[5]

This seemingly minor change has a profound impact on the molecule's three-dimensional shape. The natural 9α,10β configuration results in a relatively planar structure. In contrast, the 9β,10α "retro" configuration forces the A and B rings to orient at a significant angle (approximately 60°) relative to the C and D rings, creating a distinct "bent" conformation.[5][6] This unique geometry is thought to be ideal for high-affinity interaction with the progesterone receptor while being less favorable for binding to other steroid hormone receptors, thus enhancing its selectivity.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone and the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Retroprogesterone on Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retroprogesterone, a synthetic progestogen also known as dydrogesterone (B1671002), is a stereoisomer of progesterone (B1679170) widely utilized in various clinical applications. Its therapeutic efficacy is intrinsically linked to its specific interaction with progesterone receptors (PRs). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, and downstream signaling pathways. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal assays are provided, and the complex signaling networks are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.

Introduction

Progesterone, a crucial steroid hormone, exerts its pleiotropic effects by binding to and activating its cognate nuclear receptors, the progesterone receptors (PRs). PRs exist as two main isoforms, PR-A and PR-B, which are encoded by the same gene but are transcribed from different promoters. These isoforms exhibit distinct, and sometimes opposing, transcriptional activities, and their relative expression levels can vary in different tissues and physiological states.

This compound, or dydrogesterone, is a synthetic progestin that is structurally similar to natural progesterone. This structural similarity underpins its high selectivity and affinity for progesterone receptors, with minimal cross-reactivity with other steroid hormone receptors such as androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This high selectivity contributes to its favorable side-effect profile. Upon oral administration, dydrogesterone is rapidly metabolized into its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD), which also exhibits progestogenic activity. This guide will delve into the intricate molecular details of how dydrogesterone and its metabolite interact with and activate progesterone receptors to elicit a physiological response.

Quantitative Analysis of Receptor Binding and Transactivation

The interaction of dydrogesterone and its primary metabolite, 20α-dihydrodydrogesterone (20α-DHD), with progesterone receptors has been quantified in several studies. The following tables summarize the key binding affinity (Ki) and transactivation (EC50) data, providing a comparative perspective against natural progesterone.

Table 1: Binding Affinity (Ki, nM) of Dydrogesterone, 20α-DHD, and Progesterone for Steroid Receptors [1]

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor α (ERα) |

| Dydrogesterone | 10.5 ± 2.5 | >1000 | >1000 | >1000 |

| 20α-DHD | 26.5 ± 4.5 | >1000 | >1000 | >1000 |

| Progesterone | 7.0 ± 1.0 | 100 ± 20 | 250 ± 50 | >1000 |

Data are presented as mean ± standard deviation. A lower Ki value indicates a higher binding affinity.

Table 2: Transactivation Potency (EC50, nM) of Dydrogesterone, 20α-DHD, and Progesterone on Progesterone Receptor Isoforms [1]

| Compound | PR-A | PR-B |

| Dydrogesterone | 0.12 ± 0.03 | 0.08 ± 0.02 |

| 20α-DHD | 0.45 ± 0.15 | 0.30 ± 0.10 |

| Progesterone | 0.10 ± 0.02 | 0.05 ± 0.01 |

Data are presented as mean ± standard deviation. EC50 represents the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Mechanism of Action

The binding of dydrogesterone to the progesterone receptor initiates a cascade of molecular events, primarily through the classical genomic signaling pathway. This pathway involves the binding of the activated receptor to specific DNA sequences, known as progesterone response elements (PREs), in the promoter regions of target genes, leading to the modulation of their transcription.

Classical Genomic Signaling Pathway

Upon binding dydrogesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the dydrogesterone-PR complex recruits a suite of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and SRC-2, which possess histone acetyltransferase (HAT) activity. This coactivator complex then binds to PREs on the DNA, leading to chromatin remodeling and the initiation of transcription of target genes.

Regulation of Gene Expression

The activation of progesterone receptors by dydrogesterone leads to the regulation of a specific set of target genes involved in endometrial receptivity, maintenance of pregnancy, and control of the menstrual cycle. Studies in zebrafish have shown that dydrogesterone can affect the transcription of genes in the gonadotropin-releasing hormone (GnRH) and steroidogenesis pathways[2]. Furthermore, dydrogesterone has been observed to down-regulate the expression of the neurokinin 1 receptor on lymphocytes[3]. In the endometrium, progesterone-regulated genes that are crucial for implantation include those involved in cell adhesion, proliferation, and immunomodulation[4][5].

Experimental Protocols

The characterization of the interaction between dydrogesterone and progesterone receptors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dydrogesterone for the progesterone receptor.

Objective: To measure the ability of unlabeled dydrogesterone to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

-

Purified progesterone receptor (or cell lysate/membrane preparation containing PR)

-

Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)

-

Unlabeled dydrogesterone

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled dydrogesterone in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

-

Incubation: In a series of tubes, add the progesterone receptor preparation, the radiolabeled ligand, and varying concentrations of unlabeled dydrogesterone. Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled progesterone).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled dydrogesterone. The IC50 value (the concentration of dydrogesterone that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This assay is used to determine the transactivation potency (EC50) of dydrogesterone on progesterone receptor isoforms.

Objective: To measure the ability of dydrogesterone to activate the transcription of a reporter gene under the control of a progesterone-responsive promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T or T47D)

-

Expression vectors for PR-A and PR-B

-

Reporter plasmid containing a luciferase gene downstream of a promoter with PREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Dydrogesterone

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the expression vector for the desired PR isoform (PR-A or PR-B) and the luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of dydrogesterone or a vehicle control.

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates.

-

Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of dydrogesterone. The EC50 value is determined from the dose-response curve.

Conclusion

This compound (dydrogesterone) and its active metabolite, 20α-dihydrodydrogesterone, are highly selective agonists of the progesterone receptors PR-A and PR-B. Their mechanism of action is primarily mediated through the classical genomic signaling pathway, involving ligand-induced receptor activation, nuclear translocation, recruitment of coactivators, and modulation of target gene transcription. The high affinity and selectivity of dydrogesterone for progesterone receptors, coupled with its potent transactivation capabilities, underscore its clinical efficacy in conditions associated with progesterone deficiency. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development in the field of progestin-based therapeutics.

References

- 1. Selectivity and potency of the this compound dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The progesterone derivative dydrogesterone down-regulates neurokinin 1 receptor expression on lymphocytes, induces a Th2 skew and exerts hypoalgesic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Genetic Regulation of Transcription in the Endometrium in Health and Disease [frontiersin.org]

The Bent Configuration of Retroprogesterone: A Key to Enhanced Progesterone Receptor Selectivity and Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unique stereochemistry of retroprogesterone, a synthetic isomer of progesterone (B1679170), results in a distinct "bent" molecular configuration that profoundly influences its biological activity. This structural alteration, arising from the inversion of the hydrogen and methyl groups at the C9 and C10 positions of the steroid backbone, confers a high degree of selectivity and affinity for the progesterone receptor (PR). This in-depth technical guide explores the biological significance of this bent structure, detailing its impact on receptor binding, downstream signaling, and pharmacokinetic properties. The guide provides a comprehensive overview of the structure-activity relationship, quantitative binding data for its derivatives, detailed experimental protocols for receptor binding assays, and visual representations of key signaling pathways and experimental workflows. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound and its analogs.

Introduction: The Structural Uniqueness of this compound

Progesterone is a crucial steroid hormone involved in the regulation of the menstrual cycle, pregnancy, and embryogenesis. Its therapeutic applications, however, can be limited by its low oral bioavailability and off-target effects due to its interaction with other steroid receptors. This compound, also known as 9β,10α-progesterone, is a stereoisomer of progesterone where the hydrogen atom at the 9th carbon is in the α-position (below the plane) and the methyl group at the 10th carbon is in the β-position (above the plane), a reversal of the natural configuration.[1] This seemingly subtle change induces a significant conformational shift, causing the plane of the A and B rings to be oriented at a 60° angle to the C and D rings, resulting in a distinctive "bent" shape.[1]

This bent configuration is not merely a structural curiosity; it is the cornerstone of the enhanced biological properties of this compound and its derivatives, most notably the marketed progestin, dydrogesterone (B1671002) (6-dehydrothis compound). The unique three-dimensional structure of these compounds is ideally suited for interaction with the ligand-binding domain of the progesterone receptor, leading to high-affinity binding and potent progestogenic activity.[1] Crucially, this bent shape is less compatible with the binding pockets of other steroid hormone receptors, such as the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This results in a remarkable increase in selectivity for the progesterone receptor compared to progesterone itself, thereby minimizing undesirable off-target hormonal effects.[1][2]

Quantitative Analysis of Receptor Binding and Selectivity

The enhanced selectivity of this compound derivatives is quantifiable through receptor binding assays. The following table summarizes the binding affinity of dydrogesterone, a prominent this compound derivative, and progesterone for various steroid hormone receptors. The data is presented as the concentration required to inhibit 50% of the radiolabeled ligand binding (IC50). A lower IC50 value indicates a higher binding affinity.

| Compound | Progesterone Receptor (PR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Mineralocorticoid Receptor (MR) IC50 (nM) | Estrogen Receptor (ER) |

| Dydrogesterone | 2.8 | >1000 | >1000 | >1000 | No affinity |

| Progesterone | 1.5 | 120 | 250 | 2.5 | No affinity |

Table 1: Comparative binding affinities of dydrogesterone and progesterone for steroid hormone receptors. Data compiled from in vitro studies.[2]

The data clearly illustrates that while both compounds exhibit high affinity for the progesterone receptor, dydrogesterone shows significantly reduced affinity for the androgen, glucocorticoid, and mineralocorticoid receptors compared to progesterone. This high degree of selectivity is a direct consequence of its bent molecular structure.

Pharmacokinetic Profile: The Advantage of Oral Administration

A significant limitation of natural progesterone for therapeutic use is its poor oral bioavailability due to extensive first-pass metabolism in the liver.[3][4] this compound derivatives, such as dydrogesterone, have been developed to overcome this challenge. The structural modifications not only enhance receptor selectivity but also improve pharmacokinetic properties, allowing for effective oral administration.

| Parameter | Dydrogesterone (10 mg, oral) | Progesterone (100 mg, oral, micronized) |

| Cmax (ng/mL) | 2.1 - 3.6 | 13.5 - 169.53 |

| Tmax (hours) | 0.5 - 2.5 | 1.5 - 7.3 |

| AUCinf (ng·h/mL) | 7.7 - 322.0 | 274.86 - 472.00 |

| Bioavailability (%) | ~28 | <10 |

| Terminal Half-life (hours) | 5 - 7 | 5 - 10 |

Table 2: Pharmacokinetic parameters of oral dydrogesterone and oral micronized progesterone. Note that the Cmax and AUC for progesterone show high variability and are dose and formulation dependent. Data compiled from multiple pharmacokinetic studies.[5][6][7][8]

Dydrogesterone is rapidly absorbed after oral administration and is quickly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which also possesses high affinity for the progesterone receptor.[5] The improved oral bioavailability of dydrogesterone compared to progesterone represents a significant clinical advantage, leading to more predictable plasma concentrations and patient convenience.

Experimental Protocols: Assessing Receptor Binding Affinity

The determination of binding affinities is a cornerstone of drug discovery and development. A standard method for this is the competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG 2058) for binding to a specific receptor (e.g., progesterone receptor). The receptor source can be tissue homogenates (e.g., uterine cytosol) or cell lines engineered to express the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A dose-response curve is generated, from which the IC50 value is determined.

Detailed Methodology for Progesterone Receptor Competitive Binding Assay

1. Receptor Preparation (Uterine Cytosol):

- Uteri are excised from estrogen-primed immature female rabbits.

- The tissue is homogenized in a cold buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol) to lyse the cells and release the intracellular components.

- The homogenate is centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant fraction (cytosol) containing the soluble progesterone receptors.

- The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Procedure:

- A series of dilutions of the test compound (this compound) and a reference compound (unlabeled progesterone) are prepared in the assay buffer.

- In a series of assay tubes or a microplate, a fixed amount of the receptor preparation (cytosol) is incubated with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-ORG 2058) and varying concentrations of the test compound or reference compound.

- Control tubes are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progesterone to saturate the specific binding sites).

- The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Ligand:

- At the end of the incubation period, the receptor-bound radioligand must be separated from the free radioligand. A common method is dextran-coated charcoal adsorption. The charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.

- The mixture is centrifuged to pellet the charcoal.

4. Quantification and Data Analysis:

- An aliquot of the supernatant from each tube is transferred to a scintillation vial containing scintillation cocktail.

- The radioactivity is measured using a liquid scintillation counter.

- Specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

- A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the activation of the progesterone receptor, which is a ligand-activated transcription factor.

Progesterone Receptor Signaling Pathway

Upon binding of this compound or its derivatives, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of target genes. These genes are involved in regulating uterine receptivity, maintaining pregnancy, and controlling cell proliferation and differentiation in various tissues.[9][10]

Caption: Classical genomic signaling pathway of the progesterone receptor activated by this compound.

Experimental Workflow for Progestin Drug Discovery

The development of novel progestins with improved therapeutic profiles follows a structured experimental workflow, from initial screening to preclinical evaluation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selectivity and potency of the this compound dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. msjonline.org [msjonline.org]

- 7. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of hard micronized progesterone capsules via vaginal or oral route compared with soft micronized capsules in healthy postmenopausal women: a randomized open-label clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

Retroprogesterone and its derivatives in endocrinology research.

An In-depth Technical Guide to Retroprogesterone and its Derivatives in Endocrinology Research

Introduction

This compound, chemically known as 9β,10α-progesterone, is a stereoisomer of the endogenous hormone progesterone (B1679170).[1] This structural alteration, where the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon are in the α and β positions respectively (the reverse of progesterone), results in a distinct "bent" molecular configuration.[1] This unique three-dimensional shape enhances its binding affinity and selectivity for the progesterone receptor (PR) while minimizing interactions with other steroid hormone receptors.[1]

The most prominent and clinically significant derivative of this compound is dydrogesterone (B1671002) (6-dehydrothis compound).[1][2] Developed in the 1950s, dydrogesterone is an orally active progestin used in a wide array of endocrinological conditions associated with progesterone deficiency.[3][4] Unlike natural progesterone, it has good oral bioavailability and a favorable side-effect profile, largely due to its minimal androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[5][6] Upon administration, dydrogesterone is rapidly metabolized into its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD), which also contributes to its progestational effects.[2][7] This technical guide delves into the molecular mechanisms, pharmacokinetics, and experimental evaluation of this compound and its derivatives, providing a comprehensive resource for researchers in endocrinology and drug development.

Pharmacodynamics: Mechanism of Action and Receptor Selectivity

This compound derivatives exert their effects primarily by acting as selective agonists for the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, mediates the cellular effects of progesterone through two principal signaling pathways: genomic and non-genomic.[8][9]

Genomic Signaling Pathway

The classical, or genomic, pathway is the primary mechanism through which progestins regulate gene expression.[8][9][10] This process involves:

-

Ligand Binding: Dydrogesterone or its metabolites diffuse across the cell membrane and bind to the PR located in the cytoplasm or nucleus.[9]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (like heat shock proteins) and form a dimer.[9]

-

Nuclear Translocation and DNA Binding: The activated receptor-dimer complex translocates to the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[9]

-

Transcriptional Regulation: The DNA-bound receptor recruits a complex of co-activators or co-repressors, ultimately modulating the transcription of genes that regulate processes like endometrial proliferation and differentiation.[8][9][11]

Dydrogesterone effectively mimics endogenous progesterone in this pathway, particularly in the uterus, where it induces the transformation of the endometrium from a proliferative to a secretory state, which is crucial for embryo implantation and the maintenance of pregnancy.[3][7][12]

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, progestins can elicit rapid, non-transcriptional responses.[13][14][15][16] These non-genomic actions are initiated at the cell membrane and involve:

-

Membrane Receptors: Progestins are thought to interact with putative membrane-bound progesterone receptors (mPRs) or associate with signaling molecules in the cytoplasm.[13][16][17]

-

Activation of Kinase Cascades: This interaction can rapidly activate intracellular signaling pathways, such as the Src/MAPK (mitogen-activated protein kinase) cascade.[17][18]

-

Modulation of Cellular Function: These rapid signals can influence ion channel activity, intracellular calcium levels, and other cellular processes independent of gene transcription.[15][16]

While the primary therapeutic effects of dydrogesterone are attributed to the genomic pathway, its complete pharmacological profile may involve a combination of both genomic and non-genomic signaling.

Receptor Binding Profile and Selectivity

A key feature of this compound derivatives is their high selectivity for the progesterone receptor. This specificity minimizes off-target effects commonly associated with other synthetic progestins. The binding affinities and functional activities of dydrogesterone and its primary metabolite have been characterized in vitro.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ERα) |

| Dydrogesterone | High Agonist Activity | Low to No Activity | Low to No Activity | Weak Antagonist Activity | No Activity |

| 20α-DHD | Moderate Agonist Activity | No Activity | No Activity | No Activity | No Activity |

| Progesterone | High Agonist Activity | Antagonist Activity | Agonist/Antagonist Activity | Antagonist Activity | No Activity |

| Table 1: Summary of Receptor Selectivity and Functional Activity. This table compiles data from in vitro studies characterizing the interaction of dydrogesterone, its metabolite 20α-DHD, and progesterone with various steroid hormone receptors.[2][6] |

Pharmacokinetics

Dydrogesterone is designed for oral administration and possesses a predictable pharmacokinetic profile. It is rapidly absorbed and extensively converted to its active metabolite, 20α-DHD.[2][7]

| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (20α-DHD) |

| Time to Peak (Tmax) | 0.5 - 2.5 hours | ~1.5 hours |

| Absolute Bioavailability | 28% | Not directly measured; levels are ~40x higher than parent drug |

| Plasma Protein Binding | >90% | >90% |

| Metabolism | Rapidly metabolized primarily by AKR1C1 and AKR1C3 to 20α-DHD. Minor metabolism by CYP3A4. | Further metabolized before excretion. |

| Elimination Half-life | 5 - 7 hours | 14 - 17 hours |

| Excretion | Primarily via urine as metabolites (~63%). | Primarily via urine as metabolites. |

| Table 2: Pharmacokinetic Parameters of Dydrogesterone and its Active Metabolite. Data represent values following oral administration.[2][3][12] |

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: Competitive Progesterone Receptor Binding Assay

This assay determines the relative binding affinity (RBA) of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test compounds (e.g., dydrogesterone, 20α-DHD)

-

Reference compound (unlabeled progesterone)

-

Radiolabeled ligand: [³H]ORG-2058 or [³H]progesterone

-

PR source: Cytosol from estrogen-primed rabbit uteri or cells overexpressing human PR.

-

Assay Buffer: Tris-HCl buffer with additives like EDTA and glycerol.

-

Dextran-coated charcoal (DCC) suspension for separation of bound and free ligand.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the PR-containing cytosol, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test or reference compound. Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Add cold DCC suspension to each tube. Vortex and incubate on ice for 10-15 minutes. The charcoal adsorbs the free radiolabeled ligand.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

Quantification: Carefully transfer the supernatant, containing the receptor-bound radiolabeled ligand, to scintillation vials. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100%.

Protocol 2: PR-Mediated Transcriptional Activation Assay

This cell-based reporter assay measures the ability of a compound to activate or inhibit gene transcription via the progesterone receptor.

Materials:

-

Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293T or HeLa).

-

Expression vector for human PR-B (or PR-A).

-

Reporter plasmid containing a promoter with multiple PREs upstream of a reporter gene (e.g., firefly luciferase).

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Lipofection-based transfection reagent.

-

Cell culture medium stripped of hormones (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).

-

Test compounds and reference agonist (progesterone) and antagonist (mifepristone).

-

Luciferase assay reagent system.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PR expression vector, the PRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow cells to express the plasmids for 24 hours.

-

Treatment: Replace the medium with hormone-stripped medium containing serial dilutions of the test compound, alone (for agonist testing) or in combination with a fixed concentration of progesterone (for antagonist testing).

-

Incubation: Incubate the treated cells for another 18-24 hours.

-

Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Mandatory Visualizations

Caption: Genomic and non-genomic signaling pathways of this compound.

Caption: Workflow for determining progesterone receptor binding affinity.

Caption: Metabolic conversion of dydrogesterone to its main active metabolite.

Conclusion

This compound and its derivative, dydrogesterone, represent a unique class of progestins characterized by their high selectivity and oral activity. Their distinct stereochemistry confers a favorable pharmacological profile, maximizing progestational effects on target tissues like the endometrium while minimizing undesirable hormonal activities elsewhere. This high degree of receptor specificity not only underpins their clinical utility in treating a range of gynecological and obstetric conditions but also makes them invaluable tools for endocrinology research. By providing a selective means to probe the progesterone receptor's genomic and non-genomic signaling pathways, these compounds continue to aid in unraveling the complex role of progesterone in health and disease. The detailed protocols and data presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the field of steroid hormone research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 3. Dydrogesterone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. hexiapharm.com [hexiapharm.com]

- 5. Progest | 10 mg | Tablet | প্রোজেস্ট ১০ মি.গ্রা. ট্যাবলেট | Popular Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Selectivity and potency of the this compound dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]

- 8. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 11. mdpi.com [mdpi.com]

- 12. mims.com [mims.com]

- 13. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Non-genomic effects of progesterone on Rho kinase II in rat gastric smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Pharmacological profile of retroprogesterone parent compound.

Introduction: Dydrogesterone (B1671002) is a synthetic, orally active retroprogesterone, a stereoisomer of progesterone (B1679170) (9β,10α-pregna-4,6-diene-3,20-dione). Its unique retro-conformation grants it high oral bioavailability and a pharmacological profile characterized by potent progestogenic activity with high selectivity for the progesterone receptor. This document provides an in-depth technical overview of the pharmacological properties of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), intended for researchers and professionals in drug development.

Mechanism of Action

Dydrogesterone is a highly selective agonist of the progesterone receptor (PR).[1] Upon binding, it modulates gene expression in a manner similar to endogenous progesterone, leading to the regulation of the menstrual cycle and the maintenance of pregnancy.[2] A key action is the induction of a complete secretory endometrium in an estrogen-primed uterus, which is crucial for implantation and provides protection against the hyperproliferative effects of unopposed estrogen.[1][2]

Unlike natural progesterone and many other synthetic progestins, dydrogesterone exhibits a highly favorable selectivity profile. It does not bind significantly to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors at therapeutic concentrations, thus avoiding associated side effects like androgenicity, estrogenicity, or metabolic disturbances.[1][3] While it possesses weak antimineralocorticoid activity, this is not considered clinically relevant.[1] Notably, dydrogesterone does not inhibit ovulation.[1]

Following oral administration, dydrogesterone is rapidly metabolized to 20α-dihydrodydrogesterone (DHD), which is also a potent progestogen and is considered the main contributor to the overall pharmacological effect.[2][4] The plasma concentrations of DHD are substantially higher than those of the parent compound, suggesting dydrogesterone may function as a prodrug for DHD.[4][5]

Receptor Binding and Functional Activity Profile

The high selectivity of dydrogesterone and DHD for the progesterone receptor is a defining characteristic of their pharmacological profile. The binding affinities (Ki) and relative binding affinities (RBA) for various steroid receptors have been characterized through in vitro competitive binding assays.

Table 1: Steroid Receptor Binding Affinity of Dydrogesterone and its Metabolite (DHD)

| Compound | Receptor | Ki (nM) | Relative Binding Affinity (RBA, %) vs. Progesterone |

|---|---|---|---|

| Dydrogesterone | Progesterone (PR) | 20.0 | 15.9 |

| Androgen (AR) | 200.0 | 10.0 | |

| Glucocorticoid (GR) | 114.3 | 17.5 | |

| Estrogen (ERα & ERβ) | No binding | - | |

| 20α-dihydrodydrogesterone (DHD) | Progesterone (PR) | 125.9 | 15.9 |

| Androgen (AR) | 3162.3 | 0.8 | |

| Glucocorticoid (GR) | 3162.3 | 2.0 | |

| Estrogen (ERα & ERβ) | No binding | - |

Data sourced from Rižner et al., 2011.[3]

The functional progestogenic activity has been quantified using cell-based transactivation assays. In these experiments, dydrogesterone demonstrates potent agonist activity at the progesterone receptor type B (PR-B), comparable to that of endogenous progesterone.

Table 2: Functional Agonist Activity at Progesterone Receptor-B (PR-B)

| Compound | EC50 (nM) | Efficacy (Emax, % of Progesterone) |

|---|---|---|

| Dydrogesterone | 0.32 | ~70% |

| Progesterone | 0.36 | 100% |

| 20α-dihydrodydrogesterone (DHD) | ~10.8 (approx. 30-fold less active than Progesterone) | Not specified |

Data sourced from Rižner et al., 2011.[3]

Pharmacokinetic Profile

Dydrogesterone is well-absorbed orally and undergoes extensive metabolism. Its pharmacokinetic properties are predictable and linear within the therapeutic dose range.

Table 3: Pharmacokinetic Parameters of Dydrogesterone and DHD

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) |

|---|---|---|

| Bioavailability | 28%[1] | - |

| Tmax (Time to Peak Plasma Conc.) | 0.5 - 2.5 hours[1] | ~1.5 hours[1] |

| Plasma Protein Binding | >90%[1] | >90%[1] |

| Metabolism | Rapidly metabolized by AKR1C1 and AKR1C3 to DHD | - |

| Elimination Half-life | 5 - 7 hours[1] | 14 - 17 hours[1][5] |

| Excretion | ~63% excreted in urine as metabolites[1] | Excreted in urine, predominantly as glucuronic acid conjugate[6] |

Signaling Pathway

The primary mechanism of action for dydrogesterone is initiated by its binding to the intracellular progesterone receptor. This ligand-receptor complex then undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the general transcription machinery, leading to the transcription of genes that mediate the physiological effects of progesterone.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed representative methodologies for determining receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

References

- 1. tandfonline.com [tandfonline.com]

- 2. obstetricgynecoljournal.com [obstetricgynecoljournal.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. 20α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 5. 20α-Dihydrodydrogesterone - Wikipedia [en.wikipedia.org]

- 6. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Retroprogesterone Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of retroprogesterone and its derivatives to the progesterone (B1679170) receptor (PR). As stereoisomers of progesterone, retroprogesterones exhibit a unique "bent" molecular configuration, leading to high-affinity and selective binding to the PR.[1] Understanding these interactions at a molecular level is crucial for the rational design of novel progestins with improved therapeutic profiles.

This guide details the experimental and computational protocols for key in silico techniques, presents quantitative binding affinity data in a structured format, and visualizes the progesterone receptor signaling pathway and a typical in silico modeling workflow.

Progesterone Receptor: Structure and Signaling

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] Upon binding to its cognate hormone, progesterone, or synthetic ligands like retroprogesterones, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3]